Boc-L-2-Pyridylalanine
Overview
Description
Boc-L-2-Pyridylalanine, also known as N-Boc-3-(2-pyridyl)-L-alanine, is a synthetic amino acid derivative. It is widely used in medicinal chemistry and biochemistry research. This compound is a derivative of the natural amino acid phenylalanine and is commonly used as a building block in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-L-2-Pyridylalanine can be synthesized through various methods. One common approach involves the asymmetric hydrogenation of dehydroamino acid derivatives using rhodium complexes . Another method includes coupling reactions of functionalized heterocycles with Schöllkopf reagent followed by acid hydrolysis . Additionally, chemoenzymatic routes using α-chymotrypsin have been developed to produce enantiomerically pure derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using photoredox processes. For example, reacting 2-bromopyridine with dehydroalanine substrate under photoredox conditions can yield the desired product without the need for special equipment .
Chemical Reactions Analysis
Types of Reactions
Boc-L-2-Pyridylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridylalanine oxides, while reduction can produce pyridylalanine alcohols.
Scientific Research Applications
Boc-L-2-Pyridylalanine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a probe to study biological mechanisms and functions.
Medicine: The compound is utilized in the development of therapeutic agents and drugs.
Industry: It is employed in the production of biologically active natural products and polypeptide compounds.
Mechanism of Action
The mechanism of action of Boc-L-2-Pyridylalanine involves its incorporation into peptide sequences, where it can act as a substrate or inhibitor for various enzymes. For example, it can inhibit elastase from Pseudomonas aeruginosa, an enzyme involved in nosocomial infections . The molecular targets and pathways involved include interactions with enzyme active sites and inhibition of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2-Azatyrosine: An antibiotic agent with antitumor properties.
3-Pyridylalanine: Known for its anti-inflammatory activity and use as a contraceptive agent.
Uniqueness
Boc-L-2-Pyridylalanine is unique due to its versatility as a building block in organic synthesis and its ability to act as a substrate or inhibitor in various biochemical processes. Its synthetic accessibility and wide range of applications make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMODKKCXWFNEIK-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370328 | |
Record name | Boc-L-2-Pyridylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71239-85-5 | |
Record name | Boc-L-2-Pyridylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-3-(2-pyridyl)-Ala-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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